6-Methyl-1H-indazole-3-carboxylic acid ethyl ester 6-Methyl-1H-indazole-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 4498-69-5
VCID: VC3057906
InChI: InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-5-4-7(2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
SMILES: CCOC(=O)C1=NNC2=C1C=CC(=C2)C
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

6-Methyl-1H-indazole-3-carboxylic acid ethyl ester

CAS No.: 4498-69-5

Cat. No.: VC3057906

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-1H-indazole-3-carboxylic acid ethyl ester - 4498-69-5

Specification

CAS No. 4498-69-5
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name ethyl 6-methyl-1H-indazole-3-carboxylate
Standard InChI InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-5-4-7(2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
Standard InChI Key JZBHWTQRRAEFIY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NNC2=C1C=CC(=C2)C
Canonical SMILES CCOC(=O)C1=NNC2=C1C=CC(=C2)C

Introduction

Synthesis Methods

Synthetic Routes

The synthesis of 6-methyl-1H-indazole-3-carboxylic acid ethyl ester likely follows similar pathways to those used for related indazole derivatives. Based on the synthesis of similar compounds, potential synthetic routes include:

Route A: Cyclization Method
This may involve the cyclization of appropriate precursors under specific conditions, similar to the synthesis of 4-chloro-6-methyl-1H-indazole-3-carboxylic acid which utilizes the reaction of substituted anilines with ethyl acetoacetate in the presence of a base, followed by cyclization.

Route B: Aromatization from Tetrahydro Derivatives
A second potential route may involve the aromatization of tetrahydroindazole derivatives. Similar to the preparation of indazole-3-carboxylic acid, this could involve heating a tetrahydroindazole-3-carboxylic acid ethyl ester with a catalyst like palladium on carbon .

Reaction Conditions and Catalysts

The synthesis typically requires specific reaction conditions:

ParameterTypical ConditionsPurpose
Temperature80-120°CTo facilitate cyclization and/or aromatization
CatalystsPalladium on carbon (5%)For dehydrogenation/aromatization steps
SolventsCymene, DMF, ethanolTo provide appropriate reaction medium
Reaction time12-38 hoursTo ensure complete conversion

For the aromatization process specifically, the reaction parameters observed with similar compounds include:

  • Heating to reflux with 5% palladium on carbon in cymene for approximately 38 hours

  • Monitoring by TLC (silica gel, 3:1 ethyl acetate-heptane) to confirm conversion

  • Filtration at 120°C to remove the catalyst

Chemical Reactivity Profile

Types of Reactions

6-Methyl-1H-indazole-3-carboxylic acid ethyl ester can participate in several reaction types:

Hydrolysis: The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation: The methyl group at position 6 can potentially be oxidized to form aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols using appropriate reducing agents.

N-Substitution: As a 1H-indazole, it can undergo N-substitution reactions at the NH position to form N-substituted derivatives.

Common Reagents and Products

Reaction TypeCommon ReagentsMajor Products
HydrolysisNaOH/H2O, HCl/H2O6-Methyl-1H-indazole-3-carboxylic acid
OxidationKMnO4, H2O26-Carboxylic acid derivatives
ReductionLiAlH4, NaBH4(3-Hydroxymethyl)-6-methyl-1H-indazole
N-SubstitutionAlkyl halides, baseN-substituted indazole derivatives

Spectroscopic Characterization

Structural confirmation and purity assessment of 6-methyl-1H-indazole-3-carboxylic acid ethyl ester would typically employ multiple complementary techniques:

NMR Spectroscopy

1H NMR: Would show characteristic signals for:

  • Ethyl group: triplet (δ 1.2-1.4 ppm) for CH3 and quartet (δ 4.3-4.5 ppm) for CH2

  • Methyl group at position 6: singlet (δ 2.4-2.6 ppm)

  • Aromatic protons: complex pattern (δ 7.0-8.0 ppm)

  • NH proton: broad singlet (δ 10-13 ppm, may be exchangeable)

13C NMR: Would display signals for:

  • Carbonyl carbon (δ 165-170 ppm)

  • Ester carbon (δ 60-65 ppm)

  • Aromatic carbons (δ 110-140 ppm)

  • Methyl carbons (δ 14-22 ppm)

IR Spectroscopy

Key absorption bands would include:

  • C=O stretching (~1700 cm-1) for the ester group

  • N-H stretching (3200-3500 cm-1)

  • C=N and C=C stretching (1600-1680 cm-1)

  • C-O stretching (1200-1300 cm-1)

Biological Activity and Applications

MechanismPotential Applications
Apoptosis inductionTreatment of leukemia and other blood cancers
Cell cycle arrestGrowth inhibition of solid tumors
Kinase inhibitionTarget-specific cancer therapies

Similar compounds have demonstrated IC50 values in the nanomolar range against certain cancer cell lines.

Enzyme Inhibition: Indazole derivatives have shown promise as inhibitors of specific kinases:

TargetPotential Therapeutic Area
FGFR1Cancer therapy, particularly solid tumors
PLK4Cell division regulation in cancer treatment

Structure-Activity Relationships

Key structural features that influence the biological activity include:

Indazole Core: Provides a scaffold for binding to various biological targets, including kinases and receptors.

6-Position Substituent: The methyl group at position 6 affects lipophilicity and electronic properties, potentially influencing binding affinity and selectivity.

Ester Group: Acts as a hydrogen bond acceptor and can be a site for metabolic transformations in vivo.

Chemical Modifications and Derivatives

Building on the 6-methyl-1H-indazole-3-carboxylic acid ethyl ester scaffold, several modification strategies can be employed to develop compounds with enhanced properties:

Ester Modifications

The ethyl ester group can be substituted with various alkyl groups to modify:

  • Lipophilicity and membrane permeability

  • Metabolic stability

  • Binding affinity to target proteins

ModificationPotential Benefit
Bulkier esters (e.g., tert-butyl)Enhanced hydrophobic interactions
Branched estersIncreased metabolic stability
Functionalized estersImproved water solubility

Ring Substitution Patterns

Additional substituents can be introduced at various positions of the indazole ring:

PositionType of SubstituentPotential Effect
4-positionElectron-withdrawing groupsModified electronic properties
5-positionHalogensEnhanced binding to target proteins
7-positionAlkyl/aryl groupsIncreased lipophilicity

Analytical Methods

Chromatographic Techniques

For purity assessment and quantification:

HPLC Analysis: Typically employing:

  • Reverse-phase columns (C18)

  • Mobile phases consisting of acetonitrile/water with buffer

  • UV detection at wavelengths corresponding to indazole absorption maxima (typically 245-280 nm)

TLC Systems: Often using:

  • Silica gel plates

  • Ethyl acetate/heptane (3:1) or similar solvent systems

  • UV visualization

Mass Spectrometry

Mass spectrometry would provide:

  • Molecular weight confirmation

  • Fragmentation pattern analysis for structural confirmation

  • High-resolution data for elemental composition verification

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